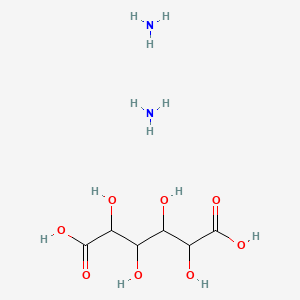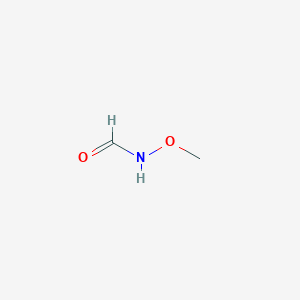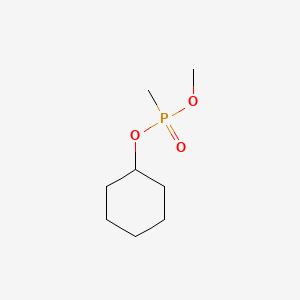
Diammonium meso-galactarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium meso-galactarate can be synthesized through the oxidation of d-galacturonic acid. This process involves the use of oxidizing agents such as nitric acid or electrolytic oxidation . The reaction conditions typically include controlled temperature and pH to ensure the efficient conversion of d-galacturonic acid to meso-galactaric acid, which is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of biotechnological methods. Microbial conversion of d-galacturonic acid using engineered strains of microorganisms such as Aspergillus niger or Escherichia coli has been explored . These microorganisms are engineered to express specific enzymes that facilitate the oxidation of d-galacturonic acid to meso-galactaric acid, followed by neutralization with ammonium ions.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium meso-galactarate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction can yield partially reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diammonium meso-galactarate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diammonium meso-galactarate involves its interaction with specific molecular targets and pathways. In microbial systems, it is metabolized through pathways involving enzymes such as galactarate dehydratase . This enzyme catalyzes the dehydration of meso-galactarate, leading to the formation of intermediates that are further processed in metabolic pathways. The compound’s chelating properties also enable it to bind to metal ions, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Diammonium meso-galactarate can be compared with other similar compounds such as:
Diammonium succinate: Both compounds are dicarboxylic acid salts, but diammonium succinate is derived from succinic acid.
Diammonium fumarate: Similar to this compound, this compound is a dicarboxylic acid salt but is derived from fumaric acid.
Diammonium adipate: This compound is derived from adipic acid and shares similar properties with this compound.
Uniqueness: Its ability to form gels and its role in microbial metabolism further distinguish it from other dicarboxylic acid salts .
Eigenschaften
CAS-Nummer |
527-04-8 |
|---|---|
Molekularformel |
C6H13NO8 |
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
azane;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8.H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);1H3/t1-,2+,3+,4-; |
InChI-Schlüssel |
JLIUVUHOBNCPMC-UEXKISHTSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N.N |
Isomerische SMILES |
[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O.N |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N |
| 527-04-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1607284.png)












